![molecular formula C14H19FN2O4S B2783627 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396864-09-7](/img/structure/B2783627.png)
3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
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Description
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The structures of the synthesized products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by nitro group reduction with Fe/NH4Cl . Subsequently, the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound resulted in the formation of new sulfonamides and carbamates .Scientific Research Applications
Novel Synthetic Methods
Researchers have developed innovative methods for constructing compounds with complex structures, including those similar to 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate. These methods facilitate the synthesis of chiral sultams and fluorinated compounds, which are pivotal for electrophilic asymmetric fluorination, highlighting their potential in asymmetric synthesis and fluorination techniques (Liu, Shibata, & Takéuchi, 2000).
Antimicrobial Activity
Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial activity. These compounds exhibit promising antimicrobial potency against a variety of bacterial and fungal strains, with certain derivatives showing significant activity, suggesting potential applications in addressing antimicrobial resistance (Janakiramudu et al., 2017).
Antitumor Applications
The synthesis of novel compounds with potential antitumor activities has been reported, focusing on the structural modification of sulfonamides and carbamates. These modifications aim to enhance the therapeutic efficacy against specific cancer cell lines, demonstrating the critical role of structural optimization in the development of anticancer agents (McCarroll et al., 2007).
Enzyme Inhibition and Antioxidant Activities
The exploration of sulfonamide and carbamate derivatives for enzyme inhibition and antioxidant activities has revealed that certain compounds exhibit significant inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Moreover, these compounds display potent antioxidant properties, suggesting their utility in preventing or managing oxidative stress-related conditions (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
[3-(methanesulfonamido)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-22(19,20)17-12-3-2-4-13(9-12)21-14(18)16-11-7-5-10(15)6-8-11/h5-8,12-13,17H,2-4,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZWGQDLYSVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate |
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